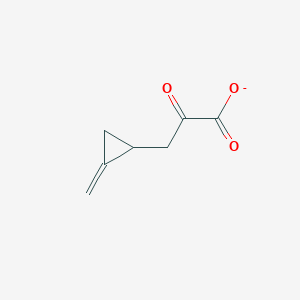

Methylenecyclopropylpyruvate

Description

Contextualization of Methylenecyclopropylpyruvate as a Key Metabolic Intermediate

This compound is formed in the body through the transamination of hypoglycin (B18308) A. nih.govportlandpress.com This conversion is a critical step in the toxification process, as this compound itself is a more potent inhibitor of certain metabolic processes than its parent compound, hypoglycin A. nih.govportlandpress.com It serves as the direct precursor to methylenecyclopropylacetyl-CoA (MCPA-CoA), the ultimate toxic metabolite. wikipedia.orgnih.gov

The formation of MCPA-CoA from this compound is catalyzed by the branched-chain alpha-keto acid dehydrogenase complex, an enzyme system typically involved in the metabolism of the branched-chain amino acids leucine (B10760876), isoleucine, and valine. wikipedia.org MCPA-CoA then proceeds to wreak havoc on cellular metabolism by irreversibly inhibiting several key enzymes, most notably acyl-CoA dehydrogenases, which are essential for the beta-oxidation of fatty acids. wikipedia.orgnih.gov This blockage of fatty acid metabolism has two major consequences: a halt in the production of acetyl-CoA from fats, and a subsequent inability to perform gluconeogenesis, the process of generating glucose from non-carbohydrate sources. wikipedia.orgnih.gov The combined effect is a drastic drop in blood glucose levels, leading to the characteristic hypoglycemia of Jamaican Vomiting Sickness. wikipedia.org

The significance of this compound, therefore, lies in its position as a key node in the metabolic pathway of hypoglycin A, linking the ingested protoxin to the active toxin that disrupts fundamental energy-producing pathways.

Historical Perspectives in Metabolite Discovery and Associated Biochemical Pathways

The story of this compound is intrinsically linked to the investigation of Jamaican Vomiting Sickness, a mysterious and deadly illness that plagued Jamaica for centuries. The association between the illness and the consumption of unripe ackee fruit was first noted in the late 19th century. nih.govfortunejournals.com However, it was not until the mid-20th century that the toxic compounds were isolated. In 1954, Hassall and his colleagues isolated the crystalline toxins from ackee, which they named hypoglycin A and hypoglycin B due to their potent hypoglycemic effects. nih.govfortunejournals.com

The focus then shifted to understanding the mechanism of this toxicity. Early research in the 1960s demonstrated that hypoglycin A inhibited fatty acid oxidation. cdnsciencepub.com This led to the hypothesis that a metabolite of hypoglycin A, rather than the compound itself, was the true culprit. researchgate.net

A significant breakthrough came in 1979 when E. A. Kean and C. I. Pogson conducted a pivotal study on isolated rat liver cells. nih.govportlandpress.com They demonstrated that this compound, the keto acid analogue of hypoglycin A, was a more effective inhibitor of gluconeogenesis than hypoglycin A itself. nih.govportlandpress.com Their research provided direct evidence for the role of this compound as a key intermediate in the toxic pathway. They showed that at a concentration of 0.3 mM, this compound significantly inhibited the formation of glucose from various precursors, a finding that solidified its importance in the biochemical understanding of Jamaican Vomiting Sickness. nih.govportlandpress.com

Subsequent research further elucidated the metabolic cascade, identifying methylenecyclopropylacetyl-CoA (MCPA-CoA) as the downstream metabolite responsible for the irreversible inhibition of acyl-CoA dehydrogenases. wikipedia.orgnih.gov The timeline of discovery highlights a progressive understanding, moving from the identification of the parent toxin to the elucidation of the key metabolic intermediates and their specific enzymatic targets.

Detailed Research Findings

The inhibitory effects of this compound on hepatic gluconeogenesis have been quantified in laboratory studies. The following table, adapted from the findings of Kean and Pogson (1979), illustrates the potent inhibition of glucose formation from various substrates in isolated rat liver cells upon exposure to this compound.

| Substrate | Control (Rate of Gluconeogenesis, μmol/h per g of cells) | With 0.3 mM this compound (Rate of Gluconeogenesis, μmol/h per g of cells) | % Inhibition |

|---|---|---|---|

| Lactate (10 mM) | 25.4 | 5.1 | 80 |

| Pyruvate (B1213749) (10 mM) | 34.2 | 10.3 | 70 |

| Alanine (B10760859) (10 mM) | 15.8 | 4.7 | 70 |

| Glycerol (10 mM) | 30.1 | 18.1 | 40 |

| Fructose (B13574) (10 mM) | 55.6 | 55.6 | 0 |

The data clearly demonstrates that this compound is a powerful inhibitor of gluconeogenesis from precursors that enter the pathway prior to the formation of triose phosphates, with the notable exception of fructose. This is consistent with the understanding that the inhibition of fatty acid oxidation deprives the cell of the necessary energy (in the form of ATP and GTP) and reducing equivalents (NADH) required for the reversal of glycolysis.

Structure

3D Structure

Properties

Molecular Formula |

C7H7O3- |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

3-(2-methylidenecyclopropyl)-2-oxopropanoate |

InChI |

InChI=1S/C7H8O3/c1-4-2-5(4)3-6(8)7(9)10/h5H,1-3H2,(H,9,10)/p-1 |

InChI Key |

IKTGVEIOCJLOFU-UHFFFAOYSA-M |

Canonical SMILES |

C=C1CC1CC(=O)C(=O)[O-] |

Synonyms |

ketohypoglycin methylenecyclopropylpyruvate |

Origin of Product |

United States |

Biosynthesis and Precursor Metabolism of Methylenecyclopropylpyruvate

Biotransformation of Hypoglycin (B18308) A to Methylenecyclopropylpyruvate

The primary pathway for the formation of this compound involves the metabolic conversion of Hypoglycin A, a toxic amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). wikipedia.orgfortunejournals.com Once ingested, Hypoglycin A is not directly toxic but serves as a protoxin, meaning it is metabolized into a toxic compound within the body. wikipedia.org The initial and crucial step in this activation is its conversion to α-ketomethylenecyclopropylpropionic acid, more commonly known as this compound (MCP-pyruvate). clinmedjournals.orgpnas.org This biotransformation occurs in the cytosol of liver cells. nih.govuliege.be In isolated rat liver cells, studies have shown that this compound is a more potent inhibitor of gluconeogenesis than its precursor, Hypoglycin A, highlighting the importance of this metabolic conversion. researchgate.netnih.gov

This initial product, MCP-pyruvate, is then further metabolized. It undergoes decarboxylation and conjugation to a coenzyme A (CoA) ester, forming the highly toxic methylenecyclopropylacetyl-CoA (MCPA-CoA). clinmedjournals.orgnih.gov It is MCPA-CoA that is ultimately responsible for the severe metabolic disruptions seen in Jamaican Vomiting Sickness by inhibiting key enzymes in fatty acid metabolism and gluconeogenesis. wikipedia.orgfortunejournals.com

Enzymatic Alpha-Oxidation Mechanisms

The conversion of the amino acid Hypoglycin A into the α-keto acid this compound is an alpha-oxidation reaction. clinmedjournals.orgnih.gov This process specifically involves the removal of the amino group from the alpha-carbon of Hypoglycin A and its replacement with a keto group. This transamination is a critical step in the metabolic activation of the toxin. uliege.be The branched-chain alpha-keto acid dehydrogenase complex, which typically acts on amino acids like leucine (B10760876), isoleucine, and valine, is involved in the subsequent conversion of Hypoglycin A into MCPA-CoA. wikipedia.org

Role of Aminotransferases in Pyruvate (B1213749) Derivatization

Aminotransferases, also known as transaminases, are the key enzymes responsible for catalyzing the transfer of an amino group from an amino acid to an α-keto acid. nih.govwikipedia.org In the biotransformation of Hypoglycin A, an aminotransferase facilitates the transfer of its amino group to an acceptor molecule, resulting in the formation of this compound. nih.gov

These enzymes are ubiquitous and play a central role in amino acid metabolism, linking it with carbohydrate metabolism. wikipedia.orgcabidigitallibrary.org A well-known example is Alanine (B10760859) transaminase (ALT), also called Glutamate-Pyruvate Transaminase (GPT), which reversibly transfers the amino group from alanine to α-ketoglutarate to form pyruvate and glutamate. cabidigitallibrary.orgscbt.comwikipedia.org This reaction is analogous to the derivatization of Hypoglycin A. All aminotransferases, including the one that acts on Hypoglycin A, require pyridoxal-5'-phosphate (P5'P), a derivative of vitamin B6, as a coenzyme to facilitate the amino group transfer. nih.govwikipedia.org The specificity of the aminotransferase determines which amino acid can act as the amino group donor. nih.gov

Table 1: Key Enzymes and Reactions in Pyruvate Derivatization

| Enzyme/Complex | Substrate(s) | Product(s) | Coenzyme | Cellular Location |

| Aminotransferase | Hypoglycin A + α-keto acid | This compound + Amino acid | Pyridoxal-5'-phosphate | Cytosol nih.gov |

| Alanine Aminotransferase (ALT/GPT) | Alanine + α-ketoglutarate | Pyruvate + Glutamate | Pyridoxal-5'-phosphate | Cytosol/Mitochondria cabidigitallibrary.orgscbt.com |

| Branched-chain alpha-keto acid dehydrogenase complex | Hypoglycin A | MCPA-CoA | - | Mitochondria wikipedia.orgnih.gov |

Analogous Metabolic Pathways Yielding Related Methylenecyclopropyl Compounds

Other compounds with a similar methylenecyclopropyl structure exist in nature and undergo analogous metabolic transformations. A notable example is Methylenecyclopropylglycine (B50705) (MCPG), a lower homologue of Hypoglycin A found in lychee, longan, and rambutan fruits, as well as in sycamore maple trees. wikipedia.orgresearchgate.netuni-konstanz.de

Similar to Hypoglycin A, MCPG is not toxic itself but is converted into a toxic metabolite. The metabolic pathway of MCPG mirrors that of Hypoglycin A. nih.gov It undergoes alpha-oxidation to form methylenecyclopropylglyoxalate. nih.govuni-konstanz.de This intermediate is then decarboxylated and conjugated with coenzyme A to produce the active toxin, methylenecyclopropylformyl-CoA (MCPF-CoA). nih.govresearchgate.netuni-konstanz.de MCPF-CoA, like MCPA-CoA, inhibits fatty acid β-oxidation, though it may act on a different step in the pathway. nih.govacs.org The study of these analogous pathways provides a broader understanding of the metabolism and toxicity of methylenecyclopropyl-containing compounds. uni-konstanz.de

Table 2: Comparison of Hypoglycin A and MCPG Metabolism

| Precursor Compound | Parent Plant Source(s) | Initial Metabolite (Keto Acid) | Active Toxic Metabolite (CoA Ester) |

| Hypoglycin A | Ackee (Blighia sapida), Box Elder (Acer negundo) wikipedia.org | This compound nih.gov | Methylenecyclopropylacetyl-CoA (MCPA-CoA) nih.gov |

| Methylenecyclopropylglycine (MCPG) | Lychee, Longan, Rambutan, Sycamore Maple (Acer pseudoplatanus) wikipedia.orgresearchgate.net | Methylenecyclopropylglyoxalate nih.govuni-konstanz.de | Methylenecyclopropylformyl-CoA (MCPF-CoA) nih.govuni-konstanz.de |

Catabolism and Downstream Metabolic Transformations of Methylenecyclopropylpyruvate

Decarboxylation and Coenzyme A Esterification: Formation of Methylenecyclopropylacetyl-CoA

Following its formation from the transamination of hypoglycin (B18308) A, methylenecyclopropylpyruvate undergoes a critical metabolic activation step in the liver. nih.gov This process involves oxidative decarboxylation, a reaction catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex. nih.govuni-konstanz.de This enzymatic reaction removes a carboxyl group from this compound and subsequently attaches the remaining acyl group to coenzyme A (CoA), forming methylenecyclopropylacetyl-CoA (MCPA-CoA). nih.govnih.govuliege.be

The formation of MCPA-CoA is a pivotal event, as this ester is the primary toxic metabolite responsible for the adverse physiological effects. researchgate.netresearchgate.netzfin.org Experimental studies have confirmed the accumulation of methylenecyclopropylacetyl-CoA in mitochondria when incubated with this compound. uni-konstanz.deresearchgate.netgrafiati.comportlandpress.com This accumulation is a direct consequence of its formation and subsequent inhibition of key mitochondrial enzymes. nih.gov

Table 1: Metabolic Activation of this compound

| Precursor | Enzyme | Product | Cellular Location |

|---|

Subsequent Biotransformations of Methylenecyclopropylacetyl-CoA

Once formed, methylenecyclopropylacetyl-CoA can follow several metabolic routes, leading to the formation of various downstream products. These pathways primarily serve as detoxification mechanisms, converting the reactive CoA ester into more readily excretable forms.

One of the metabolic fates of methylenecyclopropylacetyl-CoA is its reversible hydrolysis to methylenecyclopropylacetic acid (MCPAA). nih.gov This reaction is facilitated by acyl-CoA hydrolases, which cleave the thioester bond, releasing free coenzyme A. nih.gov The formation of MCPAA represents a pathway to mitigate the sequestration of the essential cofactor, coenzyme A. wikipedia.org While MCPAA itself can be toxic, its formation allows for potential subsequent conjugation and elimination.

A significant detoxification pathway for methylenecyclopropylacetyl-CoA is its conjugation with the amino acid glycine (B1666218). nih.gov This reaction is catalyzed by the mitochondrial enzyme glycine N-acyltransferase, resulting in the formation of methylenecyclopropylacetyl-glycine (MCPA-Gly). nih.govuniroma1.it This process serves to detoxify the reactive acyl-CoA and facilitate its urinary excretion. nih.gov

Research in rat models has demonstrated the significance of this pathway, with urinary excretion of MCPA-Gly accounting for 25–40% of an administered dose of hypoglycin A. nih.gov In horses, the conjugation of MCPA-CoA with glycine is particularly prominent in the liver and kidneys, which are known to have high glycine acyltransferase activity. mdpi.com

Hydrolysis to Methylenecyclopropylacetic Acid

Comparative Metabolism of Methylenecyclopropylglyoxalate and its Derivatives

To better understand the metabolism of this compound, it is useful to compare it with the metabolism of a structurally related compound, methylenecyclopropylglycine (B50705) (MCPG). uni-konstanz.de MCPG is the lower homologue of hypoglycin A and also exhibits toxicity. uni-konstanz.de

The metabolic activation of MCPG mirrors that of hypoglycin A. MCPG first undergoes transamination to form methylenecyclopropylglyoxalate. nih.govnih.gov This α-keto acid is then decarboxylated and esterified to coenzyme A, yielding methylenecyclopropylformyl-CoA (MCPF-CoA). nih.govuni-konstanz.deresearchgate.net

While both MCPA-CoA and MCPF-CoA are toxic metabolites that disrupt fatty acid oxidation, they appear to inhibit different enzymes within the β-oxidation pathway. nih.govd-nb.info Similar to MCPA-CoA, it is hypothesized that MCPF-CoA can be hydrolyzed to its corresponding free acid, methylenecyclopropylformic acid (MCPFA), or undergo glycine conjugation to form methylenecyclopropylformyl-glycine (MCPF-Gly). nih.gov However, as of 2015, the detection of MCPFA and MCPF-Gly as metabolites of MCPG had not been reported. nih.gov Studies in horses have also indicated that the conjugation of MCPF-CoA with glycine is less extensive compared to that of MCPA-CoA. mdpi.com

Table 2: Comparative Metabolism of this compound and Methylenecyclopropylglyoxalate

| Feature | This compound Metabolism | Methylenecyclopropylglyoxalate Metabolism |

|---|---|---|

| Precursor Amino Acid | Hypoglycin A | Methylenecyclopropylglycine (MCPG) |

| α-Keto Acid Intermediate | This compound | Methylenecyclopropylglyoxalate |

| CoA Ester Metabolite | Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Methylenecyclopropylformyl-CoA (MCPF-CoA) |

| Hydrolysis Product | Methylenecyclopropylacetic Acid (MCPAA) | Methylenecyclopropylformic Acid (MCPFA) (hypothesized) |

| Glycine Conjugate | Methylenecyclopropylacetyl-Glycine (MCPA-Gly) | Methylenecyclopropylformyl-Glycine (MCPF-Gly) (hypothesized) |

Enzymological Characterization and Reaction Mechanisms of Methylenecyclopropylpyruvate Interactions

Inhibition of Acyl-CoA Dehydrogenases by Methylenecyclopropylacetyl-CoA

Methylenecyclopropylacetyl-CoA (MCPA-CoA), a toxic metabolite derived from hypoglycin (B18308), is a well-documented inhibitor of several acyl-CoA dehydrogenases. nih.govjaypeedigital.com It functions as a "suicide" or mechanism-based inhibitor, meaning the enzyme converts it into a reactive form that then irreversibly inactivates the enzyme, often by forming a covalent bond with the flavin adenine (B156593) dinucleotide (FAD) cofactor. d-nb.infod-nb.info This inactivation is typically accompanied by a bleaching of the enzyme's characteristic flavin absorption spectrum. core.ac.uknih.gov The presence of a substrate can prevent this inactivation, confirming the inhibitor's action at the enzyme's active site. nih.gov

Effects on Short-Chain and Medium-Chain Acyl-CoA Dehydrogenase Activities

MCPA-CoA exhibits differential inhibitory effects on short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). Research has consistently shown that MCPA-CoA rapidly and severely inactivates SCAD. nih.govcore.ac.uknih.gov In contrast, the inhibition of MCAD by MCPA-CoA is significantly slower. core.ac.uknih.gov

This selective inhibition is highlighted in studies using purified enzyme preparations. For instance, one study reported that MCPA-CoA inactivated SCAD rapidly, while MCAD was inhibited much more slowly. core.ac.uk Another investigation confirmed that both SCAD and MCAD were severely and irreversibly inactivated by MCPA-CoA. nih.gov The inactivation of MCAD by MCPA-CoA involves the formation of a covalent adduct with the FAD coenzyme. uni-konstanz.de This process is complex, and the resulting flavin-inhibitor adducts can be unstable, making their structural elucidation challenging. uni-konstanz.de

| Acyl-CoA Dehydrogenase | Effect of MCPA-CoA | Reference |

| Short-Chain (SCAD) | Rapid and severe inactivation | nih.govcore.ac.uknih.gov |

| Medium-Chain (MCAD) | Slower inactivation | core.ac.uknih.gov |

Inhibition of Branched-Chain Acyl-CoA Dehydrogenases

MCPA-CoA also targets branched-chain acyl-CoA dehydrogenases, which are crucial for the breakdown of branched-chain amino acids. Specifically, isovaleryl-CoA dehydrogenase (IVD), involved in leucine (B10760876) metabolism, is severely and irreversibly inactivated by MCPA-CoA. nih.govnih.govnih.gov However, 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH), which is involved in the metabolism of valine and isoleucine, is only slowly and mildly inactivated. nih.gov

This differential inhibition explains the urinary metabolite profiles observed in animals treated with hypoglycin, which show large amounts of metabolites from fatty acids and leucine, but relatively smaller amounts from valine and isoleucine. nih.gov Studies have shown that MCPA-CoA inhibits isovaleryl-CoA dehydrogenase (IVD), short/branched-chain acyl-CoA dehydrogenase (SBCAD), and glutaryl-CoA dehydrogenase (GCDH). biorxiv.orgresearchgate.net However, it does not inhibit ACAD8. biorxiv.orgresearchgate.net

| Branched-Chain Acyl-CoA Dehydrogenase | Effect of MCPA-CoA | Reference |

| Isovaleryl-CoA Dehydrogenase (IVD) | Severe and irreversible inactivation | nih.govnih.govnih.gov |

| 2-methyl-branched chain acyl-CoA Dehydrogenase (2-meBCADH) | Slow and mild inactivation | nih.gov |

| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Inhibition | biorxiv.orgresearchgate.net |

| Glutaryl-CoA Dehydrogenase (GCDH) | Inhibition | biorxiv.orgresearchgate.net |

| ACAD8 | No inhibition | biorxiv.orgresearchgate.net |

Interference with Enoyl-CoA Hydratases

The metabolites of methylenecyclopropylglycine (B50705) (MCPG), a homolog of hypoglycin, have been shown to interfere with enoyl-CoA hydratases, also known as crotonases. d-nb.info Specifically, methylenecyclopropylformyl-CoA (MCPF-CoA), a presumed metabolite of MCPG, inactivates purified pig kidney crotonase. d-nb.infod-nb.info In one study, incubation with a five-molar excess of MCPF-CoA for ten minutes at 25°C resulted in the enzyme's activity decreasing to 20% of its original value. d-nb.info Interestingly, crotonase from beef liver was not affected under the same conditions. d-nb.info

The mechanism of this inactivation is not fully understood but could involve either a "suicide inhibition" mechanism, similar to the action of MCPA-CoA on acyl-CoA dehydrogenases, or the formation of a very tightly-binding product from MCPF-CoA. d-nb.info The inhibition of enoyl-CoA hydratase, the second enzyme in the β-oxidation spiral, represents a different point of attack on fatty acid metabolism compared to the inhibition of acyl-CoA dehydrogenases by MCPA-CoA. d-nb.infonih.gov

Modulation of Pyruvate (B1213749) Carboxylase Activity by Methylenecyclopropylpyruvate

This compound (MCP), also known as ketohypoglycin, is a potent inhibitor of gluconeogenesis. nih.govmedchemexpress.com It inhibits this pathway from all tested substrates except fructose (B13574). nih.gov The accumulation of medium-chain acyl-CoA thioesters resulting from the inhibition of β-oxidation is thought to be at the origin of disturbances in pyruvate metabolism. researchgate.net

Pyruvate carboxylase (PC) is a key anaplerotic enzyme that catalyzes the carboxylation of pyruvate to oxaloacetate, a crucial step in gluconeogenesis. nih.govcaldic.com The inhibition of fatty acid oxidation by MCP metabolites leads to a decrease in the availability of acetyl-CoA, which is a critical allosteric activator of pyruvate carboxylase. dntb.gov.uawikipedia.org This reduction in acetyl-CoA levels, coupled with the sequestration of Coenzyme A as inhibitory acyl-CoA esters, contributes to the suppression of pyruvate carboxylase flux and, consequently, gluconeogenesis. nih.govdntb.gov.ua Studies in isolated rat liver cells have shown that this compound leads to a fall in total acid-soluble CoA and a relative increase in short-chain acyl-CoA at the expense of CoA and acetyl-CoA. nih.gov

Role of Coenzyme A, Pyridoxal Phosphate, and Thiamine Pyrophosphate in this compound Metabolism

The metabolism of this compound and its parent compound, hypoglycin, involves several essential coenzymes.

Coenzyme A (CoA) is central to the metabolic activation of hypoglycin and its metabolites. globalscienceresearchjournals.org Hypoglycin is metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA). jaypeedigital.com This conversion requires the involvement of CoA. The resulting MCPA-CoA is the actual toxic agent that inhibits various acyl-CoA dehydrogenases. nih.govjaypeedigital.com The formation of these inhibitory CoA esters leads to the sequestration of the free CoA pool, which can disrupt other CoA-dependent metabolic pathways. nih.gov

Pyridoxal Phosphate (PLP) , the active form of vitamin B6, is a crucial coenzyme for over 140 enzymatic reactions, primarily in amino acid metabolism. wikipedia.orglibretexts.orgmhmedical.com Its primary role is to act as a coenzyme in transamination reactions. wikipedia.orgdrugbank.com The initial step in the metabolism of hypoglycin, an amino acid, is a transamination reaction to form this compound (ketohypoglycin). nih.gov This reaction is dependent on a PLP-containing aminotransferase. PLP's versatility comes from its ability to covalently bind to the amino acid substrate and stabilize various reaction intermediates. wikipedia.orgnih.gov

Thiamine Pyrophosphate (TPP) is an essential cofactor for several enzymes involved in carbohydrate and amino acid metabolism, most notably pyruvate dehydrogenase and branched-chain α-keto acid dehydrogenase complexes. After the initial transamination of hypoglycin to this compound, the subsequent oxidative decarboxylation to form methylenecyclopropylacetyl-CoA is catalyzed by the branched-chain α-keto acid dehydrogenase complex, a TPP-dependent enzyme. d-nb.info

| Coenzyme | Role in this compound Metabolism | Reference |

| Coenzyme A (CoA) | Required for the formation of the toxic metabolite MCPA-CoA. | nih.govjaypeedigital.comnih.gov |

| Pyridoxal Phosphate (PLP) | Coenzyme for the initial transamination of hypoglycin to this compound. | nih.govwikipedia.org |

| Thiamine Pyrophosphate (TPP) | Cofactor for the oxidative decarboxylation of this compound to MCPA-CoA. | d-nb.info |

Impact on Central Metabolic Pathways and Biochemical Homeostasis

Disruption of Gluconeogenesis Pathways by Methylenecyclopropylpyruvate

Gluconeogenesis, the metabolic process of generating glucose from non-carbohydrate sources, is crucial for maintaining blood glucose levels, particularly during periods of fasting. wikipedia.org this compound has been identified as a potent inhibitor of this pathway. nih.govebi.ac.uk In studies using isolated rat liver cells, this compound proved to be a more effective inhibitor of gluconeogenesis than its parent compound, hypoglycin (B18308). nih.govportlandpress.com

At a concentration of 0.3 mM, this compound significantly inhibits glucose formation from a variety of substrates. nih.govebi.ac.uk However, its inhibitory action is not universal across all precursors. Research has shown that while it effectively blocks gluconeogenesis from substrates like lactate, pyruvate (B1213749), and glutamine, it does not inhibit glucose production from fructose (B13574). nih.govebi.ac.ukportlandpress.com This suggests a specific site of action within the gluconeogenic pathway, likely bypassing the entry point for fructose metabolism.

The mechanism behind this inhibition is thought to involve key regulatory enzymes. One proposed target is pyruvate carboxylase, the enzyme that converts pyruvate to oxaloacetate, a critical initial step in gluconeogenesis. scispace.comlibretexts.org By decreasing the activity of this enzyme, the entire pathway is suppressed. scispace.com Further research also points to the inhibition of glucose-6-phosphatase in vivo, the final enzyme in the gluconeogenic pathway, which would prevent the release of free glucose into the bloodstream. nih.gov The impairment of gluconeogenesis, coupled with the continued utilization of glucose by the body, can lead to a severe depletion of glucose stores and result in hypoglycemia. oup.comwikipedia.org

| Gluconeogenic Substrate | Inhibitory Effect | Reference |

|---|---|---|

| Lactate | Inhibited | nih.govportlandpress.com |

| Pyruvate | Inhibited | oup.com |

| Glutamine | Inhibited | portlandpress.com |

| Glycerol | Inhibited | portlandpress.com |

| Fructose | Not Inhibited | nih.govebi.ac.uk |

Alterations in Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is a critical mitochondrial process that breaks down fatty acids to produce acetyl-CoA, NADH, and FADH2, which are essential for energy production. plos.org this compound indirectly but potently disrupts this pathway. oup.comfortunejournals.comscispace.com Upon its formation, this compound is further metabolized to methylenecyclopropylacetyl-CoA (MCPA-CoA). clinmedjournals.org This metabolite is the primary agent responsible for the inhibition of beta-oxidation. nih.gov

MCPA-CoA acts as an irreversible inhibitor of multiple acyl-CoA dehydrogenases, enzymes essential for the initial steps of beta-oxidation. vetlexicon.com The inhibition is particularly strong against short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). nih.govwiley.com The mechanism involves the formation of an irreversible complex with the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, which permanently disables the enzyme. wikipedia.org

This enzymatic blockade leads to a halt in the breakdown of fatty acids, causing an accumulation of short- and medium-chain acyl-CoAs. vetlexicon.comresearchgate.net The body then attempts to clear these accumulating intermediates through alternative pathways, resulting in the excretion of unusual dicarboxylic acids in the urine. scispace.comnih.gov The inhibition of beta-oxidation has a dual effect: it curtails a major source of cellular energy and prevents the production of acetyl-CoA, which is a vital activator for the gluconeogenic enzyme pyruvate carboxylase, thus further compounding the disruption of glucose homeostasis. clinmedjournals.org

Influence on Ketogenesis Pathways

Ketogenesis is the process of producing ketone bodies (acetoacetate, beta-hydroxybutyrate, and acetone) from acetyl-CoA, primarily in the liver mitochondria. wikipedia.org This pathway becomes particularly important during periods of low glucose availability, providing an alternative fuel source for vital organs like the brain. mhmedical.commdpi.com

This compound significantly inhibits ketogenesis. nih.govoup.commedchemexpress.commedchemexpress.com This effect is a direct consequence of the disruption of fatty acid beta-oxidation. medchemexpress.eu Since beta-oxidation is the primary source of the high levels of acetyl-CoA required to drive ketogenesis, its inhibition by MCPA-CoA starves the ketogenic pathway of its necessary substrate. researchgate.net

In isolated rat liver cells, this compound was observed to inhibit ketone body formation and cause a decrease in the [beta-hydroxybutyrate]/[acetoacetate] ratio. nih.govebi.ac.uk This reduction in the ratio reflects a shift in the mitochondrial redox state, another consequence of impaired beta-oxidation. nih.gov The inability to produce ketone bodies during periods of hypoglycemia, induced by the same compound's effect on gluconeogenesis, deprives the body of a crucial survival mechanism, exacerbating the metabolic crisis. mhmedical.com

Perturbations in Branched-Chain Amino Acid Catabolism

The catabolism of branched-chain amino acids (BCAAs)—leucine (B10760876), isoleucine, and valine—is an important process for energy production and protein turnover. wikipedia.org The metabolic pathway of hypoglycin A, and by extension its metabolite this compound, interferes with this process. vetlexicon.comnih.gov

Effects on Mitochondrial Coenzyme A Content and Composition

Coenzyme A (CoA) is a vital cofactor in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate. biorxiv.org The toxic effects of this compound are closely linked to its impact on the mitochondrial pool of CoA. nih.govnih.gov

The metabolic activation of this compound to MCPA-CoA consumes free CoA. clinmedjournals.org This metabolite, MCPA-CoA, is not only an enzyme inhibitor but also sequesters the limited supply of mitochondrial CoA. wiley.comgoogleapis.com Studies have demonstrated that in the presence of this compound, there is a significant fall in the total amount of acid-soluble CoA. nih.gov This decrease is accompanied by a compositional shift in the CoA pool: a relative increase in short-chain acyl-CoA esters at the expense of free CoA and acetyl-CoA. nih.govebi.ac.uk

This sequestration of CoA has far-reaching consequences. The depletion of free CoA limits the rate of all CoA-dependent enzymatic reactions, including crucial steps in beta-oxidation and the citric acid cycle. researchgate.net The reduced availability of acetyl-CoA, a direct result of both CoA sequestration and inhibited beta-oxidation, further impairs gluconeogenesis and energy production, highlighting the interconnected nature of the metabolic disruptions caused by this compound. nih.gov

| Pathway Affected | Key Enzyme(s) Inhibited | Inhibitory Metabolite | Primary Consequence | Reference |

|---|---|---|---|---|

| Gluconeogenesis | Pyruvate Carboxylase, Glucose-6-Phosphatase | This compound / Metabolites | Decreased glucose synthesis, hypoglycemia | scispace.comnih.gov |

| Fatty Acid Beta-Oxidation | Short- and Medium-Chain Acyl-CoA Dehydrogenases (SCAD, MCAD) | Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Impaired fatty acid breakdown, accumulation of acyl-CoAs | nih.govnih.govwiley.com |

| Ketogenesis | (Pathway-level inhibition due to substrate depletion) | N/A (Indirect) | Decreased ketone body production | nih.govoup.comresearchgate.net |

| BCAA Catabolism | Isovaleryl-CoA Dehydrogenase (IVD) | Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Accumulation of branched-chain amino acids | nih.govnih.gov |

| CoA Metabolism | (Multiple CoA-dependent enzymes) | Methylenecyclopropylacetyl-CoA (MCPA-CoA) | Sequestration and depletion of free Coenzyme A | nih.govwiley.com |

Advanced Analytical Methodologies in Methylenecyclopropylpyruvate Research

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and indispensable analytical tool for the study of methylenecyclopropylpyruvate and its precursors. eag.com This technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection afforded by tandem mass spectrometry. eag.comwikipedia.org In the context of this compound research, LC-MS/MS is primarily used for the trace analysis of the parent compound, hypoglycin (B18308) A, and its various metabolites in complex biological matrices such as plasma, urine, and milk. researchgate.netresearchgate.net

The methodology involves introducing a sample into the LC system, where individual components are separated as they pass through a column packed with a stationary phase. thermofisher.com The separated components then enter the mass spectrometer's ion source, where they are ionized. In the tandem mass spectrometer, a specific precursor ion (the ionized molecule of interest) is selected, fragmented in a collision cell, and the resulting product ions are detected. eag.com This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity, allowing for the accurate quantification of target analytes even at very low concentrations. eag.com A sensitive LC-MS/MS method has been developed for the simultaneous quantification of hypoglycin A (HGA), methylenecyclopropylglycine (B50705) (MCPrG), and their key metabolites, demonstrating the utility of this approach. researchgate.net

Table 1: Example Mass Transitions for LC-MS/MS Quantification of Hypoglycin A and Related Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Hypoglycin A (HGA) | 142.1 | 81.1 | 15 |

| Methylenecyclopropylglycine (MCPrG) | 128.1 | 67.1 | 15 |

| MCPA-Glycine | 186.1 | 76.0 | 20 |

| MCPF-Glycine | 200.1 | 76.0 | 20 |

| MCPA-Carnitine | 272.2 | 85.1 | 25 |

Data derived from methodologies developed for toxin analysis in biological matrices. researchgate.net

Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS) represents a significant advancement in metabolite analysis, offering superior resolution, sensitivity, and speed compared to conventional HPLC. imtm.czbiointerfaceresearch.com This technology is particularly effective for untargeted metabolomics, where the goal is to screen for and identify as many metabolites as possible in a biological sample. animbiosci.org The high resolving power of instruments like the Orbitrap allows for the accurate mass measurement of metabolites, facilitating their identification by matching the data to metabolic databases. biointerfaceresearch.comnih.gov

In research on this compound, UHPLC-HRMS/MS is employed to obtain a comprehensive profile of the metabolic perturbations caused by hypoglycin A intoxication. This includes the identification of previously unknown or unexpected metabolites. nih.gov The methodology allows for the detection of a wide spectrum of compounds from a single sample run, providing a detailed snapshot of the metabolic state. wikipedia.org For instance, analysis of urine from hypoglycin-treated subjects has revealed numerous abnormal metabolites, including those from the inhibited pathways of fatty acid, leucine (B10760876), valine, and isoleucine metabolism. nih.gov The high sensitivity and selectivity of UHPLC-HRMS/MS are crucial for distinguishing between structurally similar isomers, a common challenge in metabolomics. thermofisher.combiointerfaceresearch.com

Table 2: Potential Metabolites Identified in Hypoglycin-Related Research Using HRMS

| Metabolite Class | Specific Compounds Detected | Metabolic Pathway Affected |

|---|---|---|

| Acylcarnitines | MCPA-carnitine | Fatty Acid Oxidation / Toxin Metabolism |

| Acylglycines | MCPA-glycine, Isovalerylglycine, n-Butyrylglycine | Fatty Acid & Amino Acid Oxidation |

| Dicarboxylic Acids | Adipic acid, Sebacic acid, Glutaric acid | Omega-oxidation of Fatty Acids |

| Hydroxy Compounds | Hydroxy derivatives from valine and isoleucine pathways | Branched-Chain Amino Acid Metabolism |

| Keto Acids | 2-oxo-adipic acid | Lysine Metabolism |

Represents classes of metabolites identified in studies of hypoglycin toxicity. nih.gov

Isotope dilution analysis (IDA), especially when coupled with LC-MS/MS, is considered the gold standard for accurate and precise quantification of chemical substances in complex mixtures. wikipedia.orgimreblank.ch This method involves adding a known amount of a stable, isotopically-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation. wikipedia.orgrestek.com This labeled standard is chemically identical to the native analyte and thus behaves identically during sample extraction, cleanup, and chromatographic separation, effectively correcting for any sample loss or matrix-induced signal suppression. restek.com

Quantification is achieved by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically-labeled internal standard. wikipedia.org This ratio-based measurement provides the highest possible analytical specificity and can decrease the uncertainty of measurement results significantly. wikipedia.orgnih.gov In the context of this compound research, stable isotope dilution LC-MS/MS methods are crucial for the absolute quantification of hypoglycin A, methylenecyclopropylglycine (MCPrG), and their metabolites, which serve as biomarkers of exposure. researchgate.netnih.gov The use of deuterium-labeled standards for α-tocopherol and its metabolites in plasma serves as a strong parallel example of the power of this technique to compensate for matrix effects and achieve precise measurements across wide concentration ranges. mdpi.com

Table 3: Validation Parameters for an Isotope Dilution LC-MS/MS Method

| Parameter | HGA | MCPrG | MCPA-glycine | MCPF-glycine |

|---|---|---|---|---|

| Limit of Detection (LOD) (µg/L) | 0.15 | 0.10 | 0.03 | 0.02 |

| Limit of Quantification (LOQ) (µg/L) | 0.50 | 0.30 | 0.10 | 0.05 |

| Recovery (%) | 95-108 | 92-105 | 98-110 | 96-107 |

| Intra-day Precision (CV%) | < 8% | < 9% | < 7% | < 8% |

| Inter-day Precision (CV%) | < 12% | < 13% | < 10% | < 11% |

Illustrative data based on typical performance of validated isotope dilution methods for related toxins in biological fluids. researchgate.net

Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Metabolite Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopomer Tracer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. libretexts.org In metabolic research, NMR is uniquely capable of determining the specific location of isotopes within a molecule, an application known as positional isotopomer analysis. nih.govismrm.org When combined with stable isotope tracers (e.g., ¹³C-labeled glucose), this method can elucidate the flow of atoms through metabolic pathways. bham.ac.uk

In the study of this compound, ¹³C NMR isotopomer analysis can be used to trace the metabolic fate of labeled precursors, such as ¹³C-glucose or ¹³C-leucine, as they are converted into this compound and other downstream metabolites. nih.gov By analyzing the ¹³C-¹³C coupling patterns (multiplets) in the NMR spectrum of a product metabolite like glutamate, researchers can deduce the labeling pattern of its precursor, acetyl-CoA. bham.ac.uknih.gov This provides quantitative information on the relative contributions of different substrates to specific metabolic pools. nih.gov Such analyses have revealed the existence of distinct, non-mixing pools of pyruvate (B1213749) in cells, a finding highly relevant to the metabolism of hypoglycin A to this compound and its subsequent conversion to the toxic CoA derivative. nih.gov

Chromatographic and Spectroscopic Approaches in Biochemical Characterization

The biochemical characterization of this compound and its interactions with cellular machinery relies on a combination of chromatographic and spectroscopic techniques. pressbooks.pub These methods are essential for purifying the enzymes involved in its metabolism and for characterizing their activity. nih.govpeerj.com

Chromatography is a foundational technique for separating components of a mixture. slideshare.net In a biochemical context, methods like affinity chromatography and size-exclusion chromatography are used to purify specific enzymes, such as the dehydrogenases that are inhibited by the CoA ester of methylenecyclopropylacetic acid (MCPA-CoA). peerj.com High-performance liquid chromatography (HPLC) is then used to separate substrates and products from enzymatic assays, allowing for the determination of enzyme kinetics. nih.gov

Spectroscopy provides the means to monitor these enzymatic reactions and identify the products. UV-Vis spectrophotometry can be used to follow reactions that involve a change in absorbance, such as those coupled to the reduction or oxidation of nicotinamide (B372718) cofactors (NAD⁺/NADH). Mass spectrometry, often coupled with HPLC (LC-MS), is used to definitively identify the reaction products based on their mass-to-charge ratio, confirming the function of a purified enzyme. nih.govnih.gov Together, these chromatographic and spectroscopic approaches provide a complete picture of the biochemical transformations involving this compound. peerj.com

Theoretical and Computational Approaches to Methylenecyclopropylpyruvate Biochemistry

Computational Modeling of Metabolic Pathways and Enzyme Kinetics

Computational modeling serves as a powerful tool to simulate and analyze the complex network of metabolic pathways involving methylenecyclopropylpyruvate. These models can integrate vast amounts of biochemical data to predict the flow of metabolites and the effects of perturbations within the system.

Constraint-based modeling is a prominent approach used in systems biology to study metabolic networks. nih.gov By defining the stoichiometry of all known metabolic reactions in an organism, a genome-scale metabolic model can be constructed. These models can be used to simulate the metabolic fate of this compound and predict its impact on cellular metabolism under various conditions. For instance, such models could be employed to understand how the inhibition of specific enzymes by this compound or its metabolites alters metabolic fluxes, leading to conditions like hypoglycemia. nih.govresearchgate.net

Kinetic modeling provides a more detailed view by incorporating enzyme kinetics, which describes the rates of enzymatic reactions. These models use ordinary differential equations (ODEs) to represent the dynamic changes in metabolite concentrations over time. biorxiv.org For this compound, a kinetic model could simulate the activity of enzymes involved in its metabolism, such as transaminases and dehydrogenases. researchgate.netuni-konstanz.de By integrating experimental data on enzyme kinetics, these models can predict the dynamic behavior of the metabolic network in response to the presence of this compound and help elucidate the mechanisms of its effects, such as the inhibition of gluconeogenesis. biorxiv.orgebi.ac.uk

Data-driven modeling approaches, such as partial least squares regression (PLSR), can be used to establish relationships between metabolic fluxes and cellular outcomes, like insulin (B600854) secretion. biorxiv.org By combining metabolomics data with computational models, researchers can identify key metabolic reactions that are affected by this compound and correlate these changes with physiological responses. biorxiv.org

The table below summarizes different computational modeling approaches and their potential applications in studying this compound biochemistry.

| Modeling Approach | Description | Application to this compound Research |

| Constraint-Based Modeling | Utilizes stoichiometric relationships of metabolic reactions to predict metabolic fluxes at a steady state. nih.gov | Simulating the overall impact of this compound on cellular metabolism and predicting changes in metabolic pathways like gluconeogenesis and fatty acid oxidation. nih.govresearchgate.net |

| Kinetic Modeling | Employs ordinary differential equations to model the dynamic behavior of metabolite concentrations based on enzyme kinetics. biorxiv.org | Simulating the time-dependent effects of this compound on specific enzymes and pathways, and understanding the dynamics of its metabolic products. biorxiv.orgebi.ac.uk |

| Data-Driven Modeling | Uses statistical methods to find relationships between high-throughput data (e.g., metabolomics) and cellular phenotypes. biorxiv.org | Correlating changes in metabolite levels induced by this compound with physiological outcomes like hypoglycemia. biorxiv.org |

In Silico Predictions of Biochemical Interactions and Mechanisms

In silico methods are instrumental in predicting the interactions of this compound with biological macromolecules and elucidating its mechanisms of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method can be used to model the interaction of this compound and its metabolites, such as methylenecyclopropylacetyl-CoA, with the active sites of enzymes. uni-konstanz.demdpi.com For example, docking studies could reveal how these molecules bind to and inhibit acyl-CoA dehydrogenases, providing insights into the molecular basis of their inhibitory effects. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a set of compounds with known activities, QSAR models can predict the activity of new or untested compounds. In the context of this compound, QSAR could be used to predict the potential toxicity or inhibitory potency of its various analogs or metabolites. mdpi.com

Prediction of Activity Spectra for Substances (PASS) is another in silico tool that predicts the biological activity profile of a compound based on its structural formula. This can help in identifying potential off-target effects or novel biological activities of this compound. The predictions are based on a large database of structure-activity relationships for thousands of compounds. semanticscholar.org

Molecular dynamics (MD) simulations can provide a dynamic picture of the interaction between a ligand and a protein over time. mdpi.com Following molecular docking, MD simulations can be used to assess the stability of the predicted binding mode and to calculate binding free energies, offering a more refined understanding of the interaction between this compound or its derivatives and their target enzymes. mdpi.comnih.gov

The following table outlines key in silico prediction methods and their relevance to this compound research.

| In Silico Method | Description | Application to this compound Research |

| Molecular Docking | Predicts the binding orientation of a small molecule within the active site of a target protein. mdpi.com | Modeling the interaction of this compound and its metabolites with enzymes like acyl-CoA dehydrogenases to understand inhibition mechanisms. researchgate.netuni-konstanz.demdpi.com |

| QSAR | Correlates the chemical structure of compounds with their biological activity to predict the activity of new molecules. mdpi.com | Predicting the potential toxicity or inhibitory activity of this compound analogs. mdpi.com |

| PASS | Predicts a wide spectrum of biological activities for a compound based on its structure. | Identifying potential off-target effects and novel biological roles of this compound. semanticscholar.org |

| Molecular Dynamics Simulations | Simulates the time-dependent behavior of a molecular system, providing insights into the stability and dynamics of protein-ligand complexes. mdpi.com | Assessing the stability of the binding of this compound metabolites to their target enzymes and calculating binding affinities. mdpi.comnih.gov |

Emerging Research Avenues and Future Directions in Methylenecyclopropylpyruvate Biochemistry

Elucidation of Undiscovered Enzymatic Interactions and Regulatory Networks

The metabolism of hypoglycin (B18308) A to its toxic metabolite, methylenecyclopropylacetyl-CoA (MCPA-CoA), involves the intermediate methylenecyclopropylpyruvate (MCPP). nih.govnih.gov This conversion is initiated by an aminotransferase in the cytosol, which transforms hypoglycin A into MCPP through α-oxidation. nih.gov Subsequently, MCPP is decarboxylated and conjugated to a CoA ester (MCPA-CoA) in the liver by a mitochondrial branched-chain dehydrogenase. nih.gov It is this end-product, MCPA-CoA, that is a potent inhibitor of various acyl-CoA dehydrogenases, disrupting the β-oxidation of fatty acids. nih.govwikipedia.org

Future research is crucial to fully uncover the intricate enzymatic interactions and regulatory networks governing the metabolic pathway of this compound. While the primary conversion of MCPP to MCPA-CoA by branched-chain alpha-keto acid dehydrogenase complex is established, the potential for other enzymatic interactions remains an open area of investigation. wikipedia.org The regulation of these enzymatic steps, including potential feedback mechanisms or allosteric control, is not yet fully understood.

Furthermore, the cell's response to the accumulation of MCPP and its downstream metabolites likely involves complex regulatory networks. These networks, which encompass transcription factors and signaling pathways, are activated to manage cellular stress and metabolic imbalance. wikipedia.orgnih.gov Identifying the specific transcription factors and signaling cascades that respond to MCPP and its derivatives will be a significant step forward. nih.gov Advanced computational approaches, such as the integration of genome-scale metabolic and regulatory networks, could provide predictive models of cellular responses to MCPP. mdpi.com

Comparative Biochemical Studies of this compound Across Diverse Biological Systems

The toxicity of compounds like hypoglycin A and its analogue methylenecyclopropylglycine (B50705) (MCPG) varies across different species. acs.org For instance, while ingestion of these toxins can lead to severe hypoglycemia and encephalopathy in humans and horses, some ruminants appear to have a lower susceptibility. acs.orgresearchgate.net These differences highlight the importance of comparative biochemical studies to understand the metabolism of this compound in diverse biological systems.

Recent studies in dairy cows have shown that despite the intake of sycamore seedlings containing hypoglycin A, the levels of the toxin in milk were below the limit of quantification. acs.org However, metabolites of hypoglycin A were detected in both milk and urine, suggesting a rapid and potentially different metabolic handling of the parent compound compared to other species. acs.org Specifically, the study noted that neither hypoglycin A nor MCPG was detected in the urine of the cows, which contrasts with findings in deer and horses, pointing towards potential differences in absorption and/or metabolism. nih.gov

Future research should systematically evaluate the enzymatic activities and metabolic pathways related to MCPP in a wider range of species. This could involve in vitro studies using liver mitochondrial fractions from different animals to compare the rates of MCPP conversion and the inhibitory effects of its metabolites. researchgate.net Such comparative studies could reveal unique enzymatic adaptations or detoxification pathways in certain species, providing valuable insights into the mechanisms of tolerance.

Development of Novel Analytical Strategies for Intermediary Metabolites

The transient and often low-concentration nature of intermediary metabolites like this compound presents a significant analytical challenge. The lack of robust analytical methods for specific metabolites has historically hindered a complete understanding of the toxicology of compounds like hypoglycin A and MCPG. nih.gov

Significant progress has been made with the development of an isotope-dilution, reverse-phase liquid chromatography-electrospray-ionization tandem mass spectrometry (LC-MS/MS) method. nih.gov This technique allows for the sensitive and specific quantification of urinary metabolites such as methylenecyclopropylacetyl-glycine (MCPA-Gly) and methylenecyclopropylformyl-glycine (MCPF-Gly). nih.gov The method has demonstrated linearity over a concentration range of 0.10 to 20 μg/mL with high accuracy and precision. nih.gov

However, the direct detection and quantification of MCPP itself in biological samples remains a challenge. Future analytical development should focus on strategies to capture and measure this unstable keto-acid. This could involve the use of derivatization agents that react specifically with the pyruvate (B1213749) moiety to form a more stable product for analysis. Furthermore, advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HR-MS), could aid in the unequivocal identification of MCPP and other transient intermediates. nih.govacs.org The development of reference standards for these metabolites is also a critical need for accurate quantification. nih.govacs.org

Advanced Research in Metabolic Pathway Engineering and Intervention Strategies

Understanding the metabolic pathway of this compound is not only crucial for toxicology but also opens avenues for metabolic engineering and the development of intervention strategies. The core of the toxicity lies in the inhibition of fatty acid β-oxidation by MCPA-CoA. wikipedia.org Therefore, strategies aimed at preventing the formation of this toxic metabolite or mitigating its effects are of high interest.

Metabolic pathway engineering could, in a research context, explore ways to redirect the metabolism of MCPP away from the production of MCPA-CoA. This might involve identifying or engineering enzymes that can detoxify MCPP through alternative pathways. While not for therapeutic use in humans, such research in microbial or cell culture systems could provide valuable proof-of-concept. mdpi.com

For intervention, research into molecules that could counteract the effects of MCPA-CoA is a promising direction. This could include the development of compounds that can reactivate the inhibited acyl-CoA dehydrogenases or provide alternative energy substrates to bypass the blocked fatty acid oxidation pathway. wikipedia.org For example, in cases of hypoglycin toxicity, treatments are aimed at counteracting the biochemical changes, including the administration of glucose. wikipedia.org Further research could explore the efficacy of other compounds, such as carnitine and glycine (B1666218), which have shown protective effects in in vitro studies. researchgate.net

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing methylenecyclopropylpyruvate in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclopropanation of pyruvate derivatives using carbene precursors (e.g., diazomethane) under controlled conditions. Key steps include purification via column chromatography and validation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Ensure inert atmosphere conditions to prevent oxidation of reactive intermediates. Detailed reagent ratios and reaction times should align with peer-reviewed protocols .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic techniques (NMR, FTIR) for cross-validation. For HPLC, use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. NMR analysis should confirm cyclopropane ring protons (δ 1.2–1.8 ppm) and pyruvate carbonyl groups (δ 170–180 ppm). Include melting point determination and elemental analysis for additional purity verification .

Q. What experimental designs are recommended for studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using buffer solutions (pH 2–12) and temperatures (4°C–60°C). Sample aliquots at intervals (0, 24, 48, 72 hours) and quantify degradation products via LC-MS. Use Arrhenius equation modeling to predict shelf-life under standard storage conditions. Include positive controls (e.g., ascorbic acid) to validate assay sensitivity .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a systematic literature review (SLR) using PICOT framework:

- P : Target organism/cell line.

- I : Concentration/dosage of this compound.

- C : Comparator compounds (e.g., pyruvate analogs).

- O : Measured outcomes (e.g., IC₅₀, metabolic inhibition).

- T : Exposure duration.

Apply meta-analysis to identify heterogeneity sources (e.g., assay variability, solvent effects). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What strategies optimize this compound’s bioavailability in in vivo pharmacokinetic studies?

- Methodological Answer : Use prodrug derivatization (e.g., esterification of carboxyl groups) to enhance membrane permeability. Assess bioavailability via rodent models: administer intravenous and oral doses, collect plasma samples at timed intervals, and quantify using UPLC-MS/MS. Compare area under the curve (AUC) and maximum concentration (Cmax) to calculate absolute bioavailability. Include bile-duct cannulated models to evaluate enterohepatic recirculation .

Q. How can computational modeling predict this compound’s interaction with enzymatic targets (e.g., pyruvate dehydrogenase)?

- Methodological Answer : Employ molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations. Prepare protein structures (PDB ID: 1ZBD) by removing water molecules and adding polar hydrogens. Define the ligand-binding site using PyMOL. Validate docking poses with free-energy perturbation (FEP) calculations. Correlate binding affinity (ΔG) with experimental IC₅₀ values to refine predictive models .

Q. What statistical approaches address variability in this compound’s metabolic flux data across replicate experiments?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Normalize data using internal standards (e.g., ¹³C-labeled pyruvate) and perform ANOVA with Tukey’s post-hoc test. For high-dimensional data (e.g., metabolomics), use principal component analysis (PCA) or partial least squares-discriminant analysis (PLS-DA) to identify outlier replicates. Report confidence intervals (95%) for key parameters .

Data Presentation and Reproducibility

Q. How should researchers structure tables to compare this compound’s kinetic parameters (Km, Vmax) across substrates?

- Methodological Answer : Organize data vertically with columns for substrate, enzyme source, assay conditions (pH, temperature), Km (μM), Vmax (μmol/min/mg), and statistical significance (p-value). Use footnotes to detail assay buffers and detection methods (e.g., spectrophotometric NADH depletion at 340 nm). Ensure units and decimal precision are consistent .

Q. What ethical guidelines apply when publishing this compound toxicity data involving animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: report animal strain, sex, age, housing conditions, and sample size justification. Include Institutional Animal Care and Use Committee (IACUC) approval number. For acute toxicity, detail dose ranges, observation periods, and humane endpoints. For histopathology, provide blinded analysis protocols and raw data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.